BIMU 8 is a synthetic compound belonging to the class of azabicycloalkyl benzimidazolone derivatives. [, , , , , ] It acts as a research tool for investigating the role of 5-hydroxytryptamine receptor subtype 4 (5-HT4 receptor) in various physiological processes. [, , , , , ] Specifically, it is recognized as a 5-HT4 receptor agonist, meaning it binds to this receptor and elicits a biological response. [, , , , , ]
Bimu 8 is classified under the category of 5-HT4 receptor agonists, which are compounds that bind to and activate the serotonin 5-HT4 receptors. These receptors are primarily located in the central nervous system and gastrointestinal tract. Bimu 8 has also been identified as a sigma receptor antagonist, specifically targeting σ2 receptors, although the implications of this activity remain less understood .
The synthesis of Bimu 8 involves several chemical reactions typical for creating benzimidazolone derivatives. The specific synthetic pathway may vary, but it generally includes:
Key parameters during synthesis include temperature control, reaction time, and pH adjustments to optimize yield and purity .
The molecular formula of Bimu 8 is . Its structure features a benzimidazolone core with various functional groups that contribute to its pharmacological activity.
3D modeling tools can visualize its conformation, providing insights into how it interacts with target receptors .
Bimu 8 participates in various chemical reactions primarily related to its interaction with serotonin receptors:
The primary mechanism of action for Bimu 8 involves its binding to the 5-HT4 receptor, leading to:
Additionally, Bimu 8's interaction with sigma receptors may modulate neurotransmitter release or influence other signaling pathways, although further research is required to clarify these effects .
Bimu 8 exhibits several notable physical and chemical properties:
These properties are crucial for its application in pharmacological studies and potential therapeutic uses .
Bimu 8 has several promising applications based on its pharmacological profile:
The serotonergic system, one of the most phylogenetically ancient neurotransmitter systems, regulates diverse physiological processes including mood, cognition, visceral sensation, and motor control. Among its receptor subtypes (classified as 5-HT~1–7~), the 5-HT~4~ receptor stands out as a G~s~-protein coupled receptor that activates adenylate cyclase upon stimulation, elevating intracellular cAMP levels. This receptor exists in multiple splice variants (e.g., 5-HT~4(a)~ and 5-HT~4(b)~) with distinct tissue distributions and signaling efficiencies [1] [7]. Unlike most serotonin receptors, 5-HT~4~ lacks a canonical intracellular loop, which may contribute to its unique ligand-binding properties. The receptor is densely expressed in key brain regions (hippocampus, basal ganglia) and peripheral tissues (gastrointestinal tract, heart), positioning it as a therapeutic target for conditions ranging from irritable bowel syndrome to cognitive disorders [1] [9].
BIMU 8 (2,3-Dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-3-(1-methylethyl)-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride) emerged in the early 1990s during structure-activity relationship studies of benzimidazolone derivatives. Initially investigated for 5-HT~3~ antagonism, researchers discovered its potent 5-HT~4~ receptor agonism through functional assays in guinea pig ileum and striatum, where it enhanced neuronal excitability and acetylcholine release [2] [3] [8]. Unlike earlier serotonin agonists with promiscuous receptor interactions, BIMU 8 exhibited remarkable selectivity, showing negligible affinity for 5-HT~1~, 5-HT~2~, or 5-HT~3~ receptors at therapeutic concentrations. This specificity catalyzed its adoption as a prototypical research tool for dissecting 5-HT~4~ receptor functions in both the central nervous system and enteric nervous system [2] [10].
BIMU 8’s molecular architecture underpins its distinctive receptor interactions. The compound features a benzimidazolone core linked to an azabicyclo[3.2.1]octane moiety, facilitating high-affinity binding to 5-HT~4~ receptors. Key structural determinants include:
Binding studies reveal a non-competitive mechanism distinct from endogenous serotonin (5-HT), with an EC~50~ of 18 nM for wild-type human 5-HT~4~ receptors. Mutagenesis experiments highlight that BIMU 8’s efficacy depends critically on residues Thr3.36 and Trp6.48; mutations at these sites increase EC~50~ to 77 nM and 540 nM, respectively [1] [6] [8]. This contrasts with agonists like mosapride, which exhibit lower CNS efficacy due to poor blood-brain barrier penetration or differential receptor isoform activation [3] [6].
Table 1: Structural and Binding Properties of BIMU 8
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C~19~H~26~N~4~O~2~·HCl | Crystallographic analysis [1] |
EC~50~ (Wild-type 5-HT~4~) | 18 nM | cAMP assay in transfected cells [6] |
EC~50~ (T3.36A mutant) | 77 nM | Mutagenesis study [6] |
Solubility in Water | 28.42 mg/mL (75 mM) | Solubility profiling [1] |
Selectivity over 5-HT~3~ | >1,000-fold | Radioligand binding [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7